

Technical Guide: -Methoxy Benzamide Derivatives as Hydroxamic Acid Bioisosteres

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Compound of Interest

Compound Name: *3-Hydroxy-N-methoxy-4-methylbenzamide*

Cat. No.: *B13960987*

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Executive Summary: The Bioisosteric Challenge

Hydroxamic acids (

) are the "gold standard" zinc-binding groups (ZBGs) in medicinal chemistry, particularly for HDAC inhibitors (e.g., SAHA/Vorinostat). However, their clinical utility is compromised by:

- Mutagenicity: Potential to release hydroxylamine via hydrolysis (Lossen rearrangement precursors).
- Poor Pharmacokinetics: Rapid glucuronidation and sulfation.
- Metal Selectivity: Promiscuous binding to Fe(III) and other metals.

The

-methoxy benzamide (

) represents a strategic "reverse steric" and "electronic" bioisostere. By capping the hydroxyl group with a methyl moiety, researchers aim to block metabolic conjugation and prevent

mutagenic hydroxylamine release. This guide outlines the rigorous synthesis, structural characterization, and biological validation required to evaluate this scaffold.

Mechanistic Rationale & Binding Mode Analysis

The Chelation Deficit

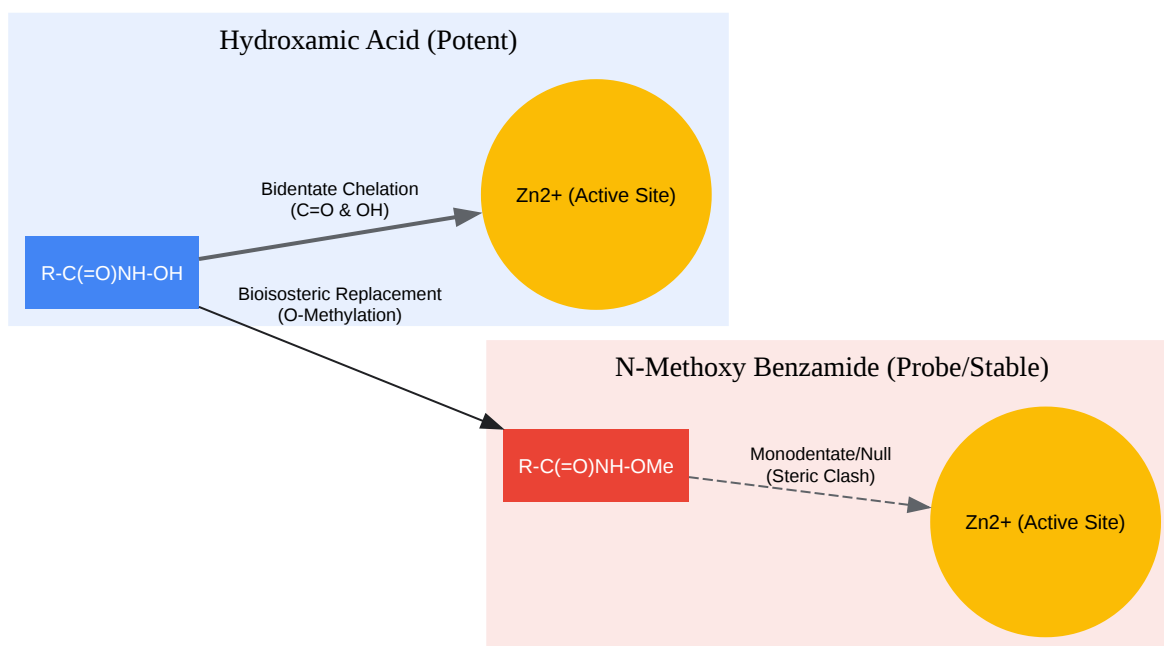
The efficacy of hydroxamic acids relies on a bidentate chelation of the active site Zinc () ion, utilizing both the carbonyl oxygen and the hydroxyl oxygen.

- Hydroxamic Acid: Acts as an anion (after deprotonation,) to form a tight 5-membered chelate ring.
- -Methoxy Benzamide: The -methylation removes the ionizable proton and creates steric bulk. This often forces a shift from bidentate to monodentate binding (via the carbonyl only) or abolishes binding, making these derivatives excellent negative controls or probes for allosteric pockets where the ZBG is less critical.

Visualization of Binding Modes

The following diagram contrasts the binding geometries, highlighting why

-methoxy derivatives often show reduced potency but higher selectivity.



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Caption: Comparison of Zinc coordination. Hydroxamic acids form a stable 5-membered ring, whereas

-methoxy benzamides suffer from steric clash and loss of the ionizable proton.

Chemical Synthesis Protocol

This protocol describes the synthesis of a model

-methoxy benzamide derivative from a benzoic acid precursor. This method avoids the use of unstable acid chlorides, preferring peptide coupling reagents for milder conditions.

Reagents & Materials

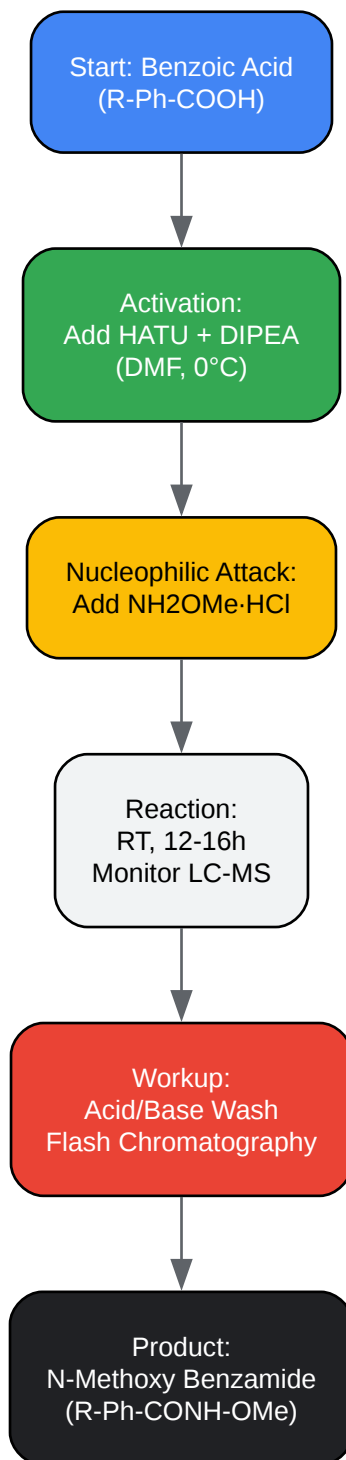
- Substrate: 4-Substituted Benzoic Acid (1.0 equiv)
- Reagent:

- Methylhydroxylamine hydrochloride () (1.5 equiv)
- Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)
- Base: DIPEA (-Diisopropylethylamine) (3.0 equiv)
- Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology

- Activation: In a flame-dried round-bottom flask, dissolve the Benzoic Acid derivative (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at for 10 minutes.
- Coupling: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes at to form the activated ester.
- Amidation: Add -Methylhydroxylamine hydrochloride (1.5 mmol). The excess base will liberate the free amine in situ.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
- Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), Sat. (to remove unreacted acid), and Brine.
- Purification: Dry over , concentrate, and purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Synthesis Workflow Diagram



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Caption: Standard HATU-mediated coupling protocol for synthesizing

-methoxy benzamides from carboxylic acids.

Biological Characterization & Data Analysis

To validate the bioisostere, you must compare it directly against the parent hydroxamic acid.

In Vitro HDAC Inhibition Assay (Fluorogenic)

- Objective: Determine the shift caused by -methylation.
- Protocol:
 - Incubate recombinant HDAC isoforms (1, 6, or 8) with the test compound (serial dilution 1 nM – 100 M).
 - Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
 - After 30 min, add Developer solution (Trypsin) to release the fluorophore.
 - Read Fluorescence (Ex 360 nm / Em 460 nm).
- Expected Result:

-methoxy derivatives typically show reduced potency (10–100x higher) compared to hydroxamic acids. If potency is retained, it suggests the compound binds via a non-chelating mechanism or targets a unique pocket.

Mutagenicity Screening (Ames Test)

- Objective: Confirm the safety advantage of the -methoxy isostere.
- Rationale: Hydroxamic acids can hydrolyze to hydroxylamine (

), a known mutagen.

-methoxy amides hydrolyze to methoxyamine (

), which has a significantly better safety profile.

- Method: Salmonella typhimurium strains (TA98, TA100) +/- S9 metabolic activation.

Data Summary Table

Parameter	Hydroxamic Acid (Parent)	-Methoxy Benzamide (Isostere)	Interpretation
Zinc Binding	Bidentate (Strong)	Monodentate/Null (Weak)	Loss of chelation potency.
HDAC1	< 100 nM	> 10 M	Validates ZBG necessity.
Ames Test	Positive (+)	Negative (-)	Key Safety Advantage.
Metabolic Stability	Low (Glucuronidation)	High (Blocked O-position)	Improved PK profile.
Permeability	Low (Polar)	Moderate (Lipophilic)	Better cellular entry.

References

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